2-Phenoxyethyl methanesulfonate

説明

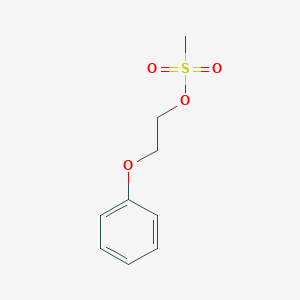

2-Phenoxyethyl methanesulfonate (CAS: 141482-06-6) is an organic sulfonate ester with the molecular formula C₉H₁₂O₄S and an average molecular weight of 216.251 g/mol . Structurally, it consists of a phenoxyethyl group (a phenyl ring linked via an oxygen atom to a two-carbon chain) esterified with a methanesulfonate group (-SO₃CH₃). This compound is typically synthesized by reacting 2-phenoxyethanol with methanesulfonyl chloride in the presence of a base like triethylamine under controlled temperatures (<15°C) to prevent side reactions . Its monoisotopic mass is 216.045630, and it is registered under ChemSpider ID 196979 .

特性

CAS番号 |

141482-06-6 |

|---|---|

分子式 |

C9H12O4S |

分子量 |

216.26 g/mol |

IUPAC名 |

2-phenoxyethyl methanesulfonate |

InChI |

InChI=1S/C9H12O4S/c1-14(10,11)13-8-7-12-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |

InChIキー |

CEWGIIZKTNAOIY-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)OCCOC1=CC=CC=C1 |

正規SMILES |

CS(=O)(=O)OCCOC1=CC=CC=C1 |

ピクトグラム |

Corrosive; Irritant |

同義語 |

2-phenoxyethyl Methanesulfonate |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 2-phenoxyethyl methanesulfonate and analogous sulfonate or ester derivatives:

Key Comparative Insights :

Structural Variations and Biological Activity: The position of substituents on aromatic rings significantly impacts cytotoxicity. For example, 2-phenoxyethyl 4-hydroxy benzoate exhibits potent activity against MCF-7 cells (11% viability at 500 µg/mL), whereas the 2-hydroxy analog shows weaker effects (52% viability). This disparity arises from the 4-hydroxy derivative’s ability to form inter-H-bonds with DNA, enhancing its bioactivity .

Functional Group Effects: Hydrophilicity vs. Lipophilicity: The hydroxyethoxy chain in 2-(2-hydroxyethoxy)ethyl methanesulfonate increases hydrophilicity compared to the aromatic phenoxy group in this compound. This difference could influence solubility and membrane permeability in biological systems . Leaving Group Capacity: Methanesulfonate esters (mesylates) are stronger leaving groups than benzoate esters, making this compound more reactive in nucleophilic substitution reactions compared to its benzoate counterparts .

Synthesis and Stability: Methanesulfonate esters like this compound are typically synthesized via alcohol mesylation (e.g., reacting 2-phenoxyethanol with methanesulfonyl chloride) under mild conditions . Solvolysis Stability: Methanesulfonates with equatorial substituents (e.g., trans-4-cyano-1-decalyl methanesulfonate) exhibit slower solvolysis rates compared to toluenesulfonates, suggesting that this compound may have moderate stability in polar solvents .

Toxicity and Handling: While this compound’s specific toxicity data are unavailable, structurally related methanesulfonates (e.g., lead methanesulfonate) are highly corrosive and toxic, necessitating stringent safety protocols during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。